Sideritoflavone
Overview
Description
Sideritoflavone is a naturally occurring flavonoid compound that belongs to the class of polyphenolic plant metabolites. It is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been isolated from various plant sources, including Baccharis densiflora, and has shown significant potential in scientific research, particularly in the field of cancer treatment .
Mechanism of Action
Target of Action
Sideritoflavone, a flavonoid, has been found to have a significant effect on breast cancer cells . It has been identified as a selective inhibitor of lipoxygenase activity in vitro . Lipoxygenases are a family of enzymes that are involved in the metabolism of fatty acids, particularly arachidonic acid, which plays a key role in the inflammatory response.
Mode of Action
This compound interacts with its targets, primarily lipoxygenases, and inhibits their activity . This inhibition disrupts the metabolism of arachidonic acid, leading to a reduction in the production of leukotrienes and prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting lipoxygenase activity, this compound disrupts the conversion of arachidonic acid into leukotrienes and prostaglandins . Additionally, this compound treatment has been shown to activate the Wnt, Myc/Max, and transforming growth factor-β pathways .
Result of Action
This compound has been shown to have a toxic effect on breast cancer cells, particularly the JIMT-1 cell line . It inhibits the proliferation of both the non-cancer stem cell and the cancer stem cell sub-populations to the same extent . This inhibition of cell proliferation results in an accumulation of cells in the G2 phase of the cell cycle and an increased level of γ-H2A histone family member X, indicating DNA double-strand breaks .
Action Environment
The action of this compound, like many other compounds, can be influenced by various environmental factors. It’s important to note that the effectiveness of flavonoids can be influenced by factors such as pH, temperature, light, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
Sideritoflavone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound has been shown to inhibit the proliferation of JIMT-1 breast cancer cells by causing DNA double-strand breaks and activating the Wnt, Myc/Max, and transforming growth factor-β pathways . These interactions highlight its potential as an anti-cancer agent.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In JIMT-1 breast cancer cells, it inhibits cell proliferation and induces cell cycle arrest in the G2 phase . Additionally, this compound treatment leads to increased levels of γ-H2A histone family member X, indicating DNA damage . It also affects cell signaling pathways, including the activation of the Wnt, Myc/Max, and transforming growth factor-β pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound causes cell cycle arrest and inhibits migration in trastuzumab-resistant breast cancer cells by activating the c-Myc/Max pathway . This activation results in the accumulation of cells in the G2/M phase of the cell cycle .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound remains stable under experimental conditions and continues to exert its cytotoxic effects on breast cancer cells over extended periods . Long-term exposure to this compound results in sustained inhibition of cell proliferation and increased DNA damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits anti-cancer properties without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and damage to normal cells . These findings underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is derived from the phenylpropanoid metabolic pathway and interacts with various enzymes and cofactors
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been observed to localize in the cytoplasm and nucleus of cancer cells, where it exerts its cytotoxic effects . The precise mechanisms of its transport and distribution are still being studied.
Subcellular Localization
This compound’s subcellular localization plays a critical role in its activity and function. It is primarily localized in the cytoplasm and nucleus of cancer cells . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to these compartments, where it can effectively induce DNA damage and inhibit cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sideritoflavone can be synthesized through the oxidative cyclization of o-hydroxychalcones. This method involves the use of specific reaction conditions to achieve the desired flavonoid structure. The process typically requires the presence of an oxidizing agent and a suitable solvent to facilitate the cyclization reaction .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from plant sources. Modern techniques, such as supercritical fluid extraction and microwave-assisted extraction, are employed to enhance the efficiency and yield of the extraction process. These methods reduce energy and solvent consumption, making them more environmentally friendly compared to conventional extraction techniques .
Chemical Reactions Analysis
Types of Reactions
Sideritoflavone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups of this compound, potentially altering its biological properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound include various oxidation and reduction derivatives, as well as substituted flavonoid compounds. These products may exhibit enhanced or altered biological activities compared to the parent compound .
Scientific Research Applications
Sideritoflavone has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Sideritoflavone shares structural similarities with other flavonoids, such as 8-methoxycirsilineol and xanthomicrol. it exhibits distinct biological activities and toxicity profiles. For example, 8-methoxycirsilineol is non-toxic at concentrations below 100 micromolar, while this compound is highly toxic at single-digit micromolar concentrations . This unique toxicity profile makes this compound a valuable compound for targeted cancer therapies.
List of Similar Compounds
- 8-Methoxycirsilineol
- Xanthomicrol
- Myricetin
- Genkwanin
- Baicalein
- Luteolin
- Quercetol
- Apigenin
- Kaempferol
- Tricin
This compound’s unique properties and diverse biological activities make it a compound of significant interest in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-6,7,8-trimethoxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O8/c1-23-16-14(22)13-11(21)7-12(8-4-5-9(19)10(20)6-8)26-15(13)17(24-2)18(16)25-3/h4-7,19-20,22H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNUJPINKMRKKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3)O)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90220634 | |
Record name | Sideritoflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90220634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sideritiflavone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038356 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
70360-12-2 | |
Record name | Sideritoflavone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70360-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sideritoflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070360122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sideritoflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90220634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sideritiflavone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038356 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
197 - 198 °C | |
Record name | Sideritiflavone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038356 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.